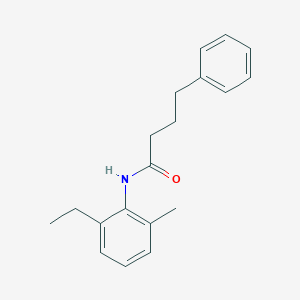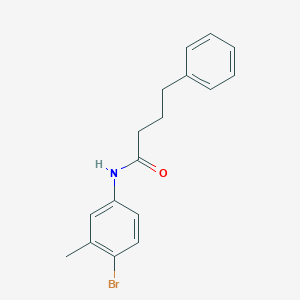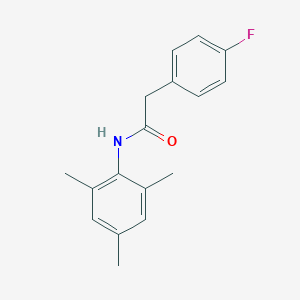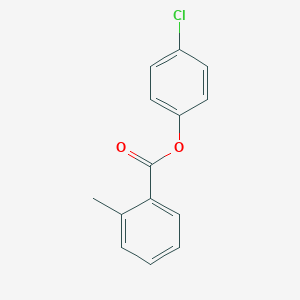
o-Toluic acid, 4-chlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Toluic acid, 4-chlorophenyl ester is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as 4-chlorobenzyl acetate and is used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of o-Toluic acid, 4-chlorophenyl ester is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a useful building block in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of o-Toluic acid, 4-chlorophenyl ester. However, studies have shown that it can be toxic to aquatic organisms and may cause skin irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using o-Toluic acid, 4-chlorophenyl ester in laboratory experiments is its versatility. It can be used in a wide range of organic reactions and is a useful building block in the synthesis of various organic compounds. However, its toxicity and potential to cause skin irritation can be a limitation in laboratory experiments.
Orientations Futures
There are several future directions for the use of o-Toluic acid, 4-chlorophenyl ester in scientific research. One potential direction is the development of new catalysts and reagents for organic synthesis. Another direction is the use of this compound in the development of new pharmaceuticals and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of o-Toluic acid, 4-chlorophenyl ester can be achieved through several methods, including the esterification of o-toluic acid with 4-chlorobenzoyl chloride in the presence of a catalyst. Other methods include the reaction of 4-chlorobenzyl alcohol with acetic anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
O-Toluic acid, 4-chlorophenyl ester has been used extensively in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the development of new catalysts and reagents for organic synthesis.
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
(4-chlorophenyl) 2-methylbenzoate |
InChI |
InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)14(16)17-12-8-6-11(15)7-9-12/h2-9H,1H3 |
Clé InChI |
GINBDDAROBWNDR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



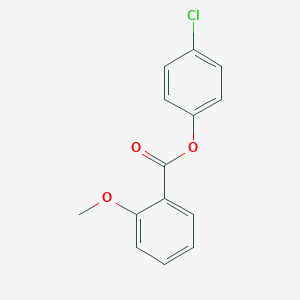
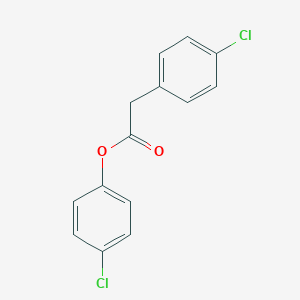
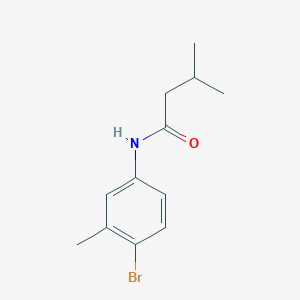

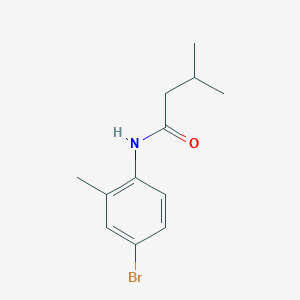
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

